![molecular formula C8H12O2 B1428790 7-Oxaspiro[3.5]nonan-2-one CAS No. 1339892-75-9](/img/structure/B1428790.png)

7-Oxaspiro[3.5]nonan-2-one

Descripción general

Descripción

7-Oxaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C8H12O2 . It has a bicyclic structure. The compound is typically available in powder form .

Molecular Structure Analysis

The molecular structure of 7-Oxaspiro[3.5]nonan-2-one consists of a spirocyclic compound with an oxygen atom incorporated into the ring structure . The InChI code for this compound is1S/C8H12O2/c9-7-5-8(6-7)1-3-10-4-2-8/h1-6H2 . Physical And Chemical Properties Analysis

7-Oxaspiro[3.5]nonan-2-one has a molecular weight of 140.18 . It is typically available in powder form . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Oncology .

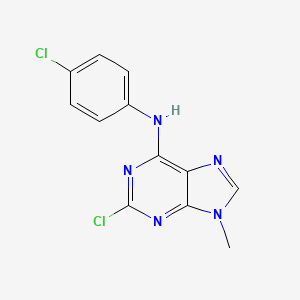

Summary of the Application

“7-Oxaspiro[3.5]nonan-2-one” derivatives have been identified as potent covalent inhibitors against KRAS G12C, a known driver of oncogenic alternation in human cancer . These inhibitors are being researched for their potential use in the treatment of solid tumors .

Methods of Application or Experimental Procedures

The derivatives were identified through structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . An X-ray complex structural analysis was used to determine that the “7-Oxaspiro[3.5]nonan-2-one” moiety binds in the switch-II pocket of KRAS G12C .

Results or Outcomes

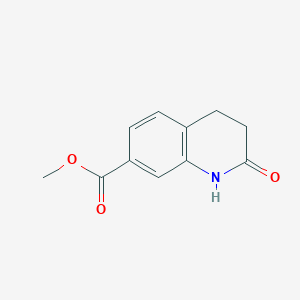

The optimization led to the identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes . This compound showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .

Application in Drug Discovery

Specific Scientific Field

This application falls under the field of Drug Discovery .

Summary of the Application

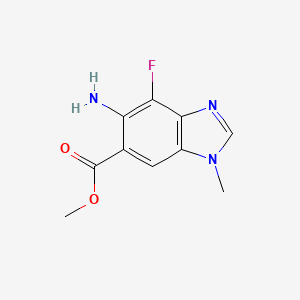

“7-Oxaspiro[3.5]nonan-2-one” and its derivatives have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They are being researched for their potential use in enhancing binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site .

Methods of Application or Experimental Procedures

The synthesis of “7-Oxaspiro[3.5]nonan-2-one” involved the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .

Results or Outcomes

The resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide, were synthesized . The X-ray crystal structure of these compounds was also disclosed .

General Use in Chemical Synthesis

Specific Scientific Field

This application falls under the field of Chemical Synthesis .

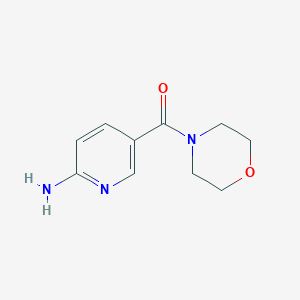

Summary of the Application

“7-Oxaspiro[3.5]nonan-2-one” and its derivatives are used in chemical synthesis . They are valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .

Methods of Application or Experimental Procedures

The synthesis of “7-Oxaspiro[3.5]nonan-2-one” involves various chemical reactions . The specific methods of synthesis can vary depending on the desired derivative .

Results or Outcomes

The resultant compounds are used in various chemical reactions and have potential applications in different fields .

General Use in Chemical Synthesis

Specific Scientific Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

“7-Oxaspiro[3.5]nonan-2-one” and its derivatives are used in chemical synthesis . They are valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .

Methods of Application or Experimental Procedures

The synthesis of “7-Oxaspiro[3.5]nonan-2-one” involves various chemical reactions . The specific methods of synthesis can vary depending on the desired derivative .

Results or Outcomes

The resultant compounds are used in various chemical reactions and have potential applications in different fields .

Safety And Hazards

Propiedades

IUPAC Name |

7-oxaspiro[3.5]nonan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-7-5-8(6-7)1-3-10-4-2-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLFGGYLSWPBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxaspiro[3.5]nonan-2-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1428721.png)

![methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate](/img/structure/B1428722.png)

![2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1428730.png)